Ethofumesate

Catalog No.
S571916
CAS No.
26225-79-6
M.F
C13H18O5S
M. Wt
286.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethofumesate

CAS Number

26225-79-6

Product Name

Ethofumesate

IUPAC Name

(2-ethoxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate

Molecular Formula

C13H18O5S

Molecular Weight

286.35 g/mol

InChI

InChI=1S/C13H18O5S/c1-5-16-12-13(2,3)10-8-9(18-19(4,14)15)6-7-11(10)17-12/h6-8,12H,5H2,1-4H3

InChI Key

IRCMYGHHKLLGHV-UHFFFAOYSA-N

SMILES

CCOC1C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)(C)C

Solubility

600 mg/L in acetone, dichloromethane, dimethyl sulfoxide, ethyl acetate; 300-600 g/L in toluene and p-xylene; 120-150 g/L in methanol; 60-76 g/L in ethanol; 25-30 g/L in isopropanol; 4.67 g/L in hexane
In water, 50 mg/L at 25 °C

Synonyms

2-ethoxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl methanesulfonate, ethofumesate

Canonical SMILES

CCOC1C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)(C)C
  • Efficacy and Timing

    Studies examine how different application rates, frequencies, and timings impact the target weed and turfgrass health. This research helps determine the most effective control methods while minimizing harm to desirable grasses Source: Tolerance of Bentgrass to Amount, Frequency, and Timing of Ethofumesate Applications on ResearchGate: .

  • Interaction with Other Products

    Researchers explore how ethofumesate interacts with fungicides and other herbicides commonly used in turf management. This helps develop integrated pest management (IPM) strategies that combine various control methods for optimal results Source: Effects of Timing of Ethofumesate Application on Severity of Gray Leaf Spot of Perennial Ryegrass Turf on ResearchGate: .

  • Environmental Fate

    Some scientific studies assess ethofumesate's persistence in different soil types and its potential impact on surrounding environments. This research informs best practices for application and helps mitigate potential risks associated with herbicide use Source: Residue Kinetics of Ethofumesate in Texturally Diverse Soils of Sugar Beet Crop under Field Conditions on Hindawi: .

It's important to note that scientific research on herbicides like ethofumesate also addresses potential drawbacks, such as:

  • Impact on non-target plants

    Studies investigate the effect of ethofumesate on desirable plants accidentally exposed during application or through environmental factors.

  • Development of resistance

    Research examines how repeated use of ethofumesate might lead to weed populations developing resistance to the herbicide, reducing its effectiveness.

Ethofumesate is a selective herbicide primarily used for controlling weeds in sugar beet cultivation. Its chemical structure is characterized by the formula C₁₃H₁₈O₅S, and it is classified as a methanesulfonate derivative of benzofuran. Ethofumesate functions by inhibiting the growth of meristems, which are regions of active cell division in plants. This inhibition leads to a reduction in cell division and limits cuticle formation, ultimately affecting the plant's ability to grow and thrive .

Ethofumesate acts as a pre-emergent and post-emergent herbicide by inhibiting cell division in germinating weed seedlings []. It disrupts the formation of the meristematic tissues, which are responsible for plant growth, by interfering with microtubule assembly. This ultimately leads to stunted growth and death of the targeted weeds.

The primary reactions involving ethofumesate include:

  • Hydrolysis: Ethofumesate undergoes oxidative hydrolysis, where the 2-ethoxy group is converted into a corresponding 2-oxo-lactone, which is its major metabolite in both plants and animals .
  • Degradation: In soil, ethofumesate dissipates through various pathways, following biphasic first-order kinetics. The average half-life varies depending on soil type, with sandy loam exhibiting half-lives of approximately 14.54 days initially and extending to 51.83 days in later phases .
  • Reactions with Activated Sludge: Ethofumesate has been shown to interact with activated sludge, leading to biochemical decomposition, which is significant for understanding its environmental impact .

Ethofumesate is noted for its relatively low toxicity profile. It does not induce genotoxic or carcinogenic effects, making it a safer option compared to many other herbicides . Its mode of action—specifically targeting meristematic tissues—ensures that it selectively affects weeds while having minimal impact on crops like sugar beets.

Ethofumesate can be synthesized through several methods:

  • Initial Reaction: The synthesis begins with the reaction between 2-methylpropionaldehyde and morpholine.
  • Cyclization: The resulting product is then reacted with p-benzoquinone to form a cyclized compound.
  • Sulfonation: Finally, the cyclized compound undergoes sulfonation to yield ethofumesate .

These steps highlight the complexity of its synthesis and the careful control required during production.

Ethofumesate is primarily used in agricultural settings for weed control in sugar beet crops. Its application helps manage weed populations effectively without harming the crop itself. Additionally, due to its favorable residue profile, it is considered safe for use under various environmental conditions .

Studies have shown that ethofumesate interacts with various biological systems:

  • Metabolism in Organisms: Research indicates that ethofumesate is metabolized differently in various organisms, including rats and chickens, where enantioselective metabolism has been observed .
  • Soil Microbial Activity: Interaction with soil microorganisms has been studied to understand its degradation pathways and environmental persistence .

These interactions are crucial for assessing the ecological impact of ethofumesate.

Ethofumesate shares similarities with several other herbicides. Here are some comparable compounds:

Compound NameStructure TypePrimary UseUnique Characteristics
GlyphosateAmino acid derivativeBroad-spectrum herbicideNon-selective; targets a wide range of plants
MetamitronBenzene derivativeSugar beet weed controlSelective; acts on photosynthesis
PhenmediphamPhenylcarbamateBroadleaf weed controlRapidly absorbed; effective against annual weeds
ClopyralidPyridine derivativeSelective perennial weed controlTargets specific broadleaf weeds; low toxicity

Ethofumesate's uniqueness lies in its specific action on meristematic tissues and its favorable environmental profile, which differentiates it from more broadly acting herbicides like glyphosate.

Physical Description

White solid; [Merck Index] Colorless solid; [MSDSonline]

Color/Form

White crystaline solid

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Exact Mass

286.08749484 g/mol

Monoisotopic Mass

286.08749484 g/mol

Flash Point

Non-combustibile

Heavy Atom Count

19

Density

1.29 at 20 °C

LogP

2.7 (LogP)
log Kow = 2.7

Odor

Mild, aromatic odor

Melting Point

70-72 °C
MP: 69-71 °C (technical grades)

UNII

3051U1Z8KV

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Herbicides

Vapor Pressure

0.0000049 [mmHg]
4.9X10-6 mm Hg at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

26225-79-6

Metabolism Metabolites

/In animals the/ major metabolite is the lactone or free acid form of the respective 2-oxo compound.

Use Classification

Agrochemicals -> Pesticides
Pesticides -> Herbicides -> Benzofuranyl alkylsulfonate herbicides
Herbicides
Environmental transformation -> Pesticides (parent, predecessor)
Pharmaceuticals
HERBICIDES

Methods of Manufacturing

Ethofumesate is made by first reacting 2-methylpropionaldehyde and morpholine. That product is reacted with p-benzoquinone to give 2,3-dihydro-3,3-dimethyl-2-morpholinobenzofuran-5-ol. That compound can be reacted with mesyl chloride (methanesulfonyl chloride) to give ethofumesate.
... P.S. Gates et al., US patent 3,689,507 (1972 to Fisons)

Analytic Laboratory Methods

Product and residue analysis by gas-liquid chromatography with flame photometric detector

Storage Conditions

Do not store near food feed or fertilizer.Flowable formulation non-combustible can be stored down to 15 °F.
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Stability Shelf Life

Relatively stable in water.
Stable to hydrolysis in water at pH 7 and 9. At pH 5.0, DT50 940 day, forming the hydroxy analogue. Phototransformed in water, DT50 31 hr. Degraded in air, DT50 4.1 hr.

Dates

Last modified: 08-15-2023

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